molecular formula C21H22BFO3 B15222164 (Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15222164
M. Wt: 352.2 g/mol
InChI Key: ULKZECNDTHFDTC-PDGQHHTCSA-N
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Description

(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a fluorinated dibenzo[b,e]oxepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common approach starts with the preparation of 3-fluorodibenzo[b,e]oxepin-11(6H)-one, which is then subjected to a series of reactions to introduce the dioxaborolane moiety. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the dibenzo[b,e]oxepin core can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has been studied for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial .

Industry

In industry, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of (Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its combination of the fluorinated dibenzo[b,e]oxepin core with the dioxaborolane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications.

Properties

Molecular Formula

C21H22BFO3

Molecular Weight

352.2 g/mol

IUPAC Name

2-[(Z)-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C21H22BFO3/c1-20(2)21(3,4)26-22(25-20)12-18-16-8-6-5-7-14(16)13-24-19-11-15(23)9-10-17(18)19/h5-12H,13H2,1-4H3/b18-12-

InChI Key

ULKZECNDTHFDTC-PDGQHHTCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/2\C3=C(C=C(C=C3)F)OCC4=CC=CC=C42

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2C3=C(C=C(C=C3)F)OCC4=CC=CC=C42

Origin of Product

United States

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